(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid
Overview
Description
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid: is a heterocyclic compound that features both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydrazine derivatives, followed by oxidation and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with various nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research applications .
Biology: In biological research, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Pyridazine: A six-membered ring containing two nitrogen atoms at positions 1 and 2.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is unique due to its specific arrangement of functional groups and the presence of both pyridine and pyridazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-2-1-9(8-3-5-12-6-4-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYZHVRFIOJWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.